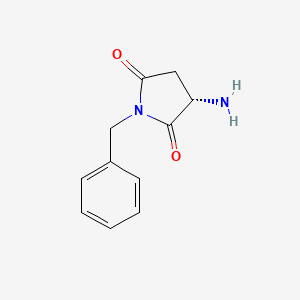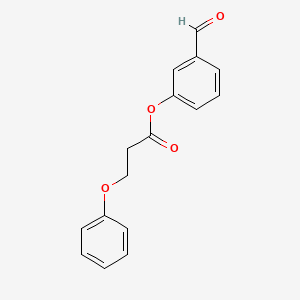
3-formylphenyl 3-phenoxypropanoate, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-formylphenyl 3-phenoxypropanoate, AldrichCPR, is an organic compound with the empirical formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research . It is a solid compound with a specific structure that includes a formyl group and a phenoxypropanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylphenyl 3-phenoxypropanoate typically involves the esterification of 3-formylphenol with 3-phenoxypropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3-formylphenyl 3-phenoxypropanoate are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction rates, followed by purification steps such as distillation or crystallization to achieve high purity levels.
化学反应分析
Types of Reactions
3-formylphenyl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-carboxyphenyl 3-phenoxypropanoate.
Reduction: 3-hydroxymethylphenyl 3-phenoxypropanoate.
Substitution: 3-formylphenyl 3-(substituted)propanoate, where the phenoxy group is replaced by the nucleophile.
科学研究应用
3-formylphenyl 3-phenoxypropanoate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-formylphenyl 3-phenoxypropanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic substitution reactions.
相似化合物的比较
Similar Compounds
3-formylphenyl 3-phenylpropanoate: Similar structure but with a phenyl group instead of a phenoxy group.
3-formylphenyl acetate: Contains a formyl group and an acetate moiety.
3-formylphenyl benzoate: Contains a formyl group and a benzoate moiety.
Uniqueness
3-formylphenyl 3-phenoxypropanoate is unique due to the presence of both a formyl group and a phenoxypropanoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
(3-formylphenyl) 3-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-12-13-5-4-8-15(11-13)20-16(18)9-10-19-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLNVTQXHJAAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
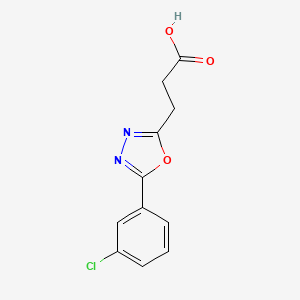
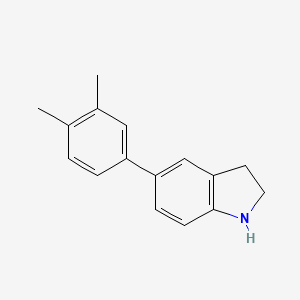
![6-benzyl-2-methylsulfanyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7843387.png)
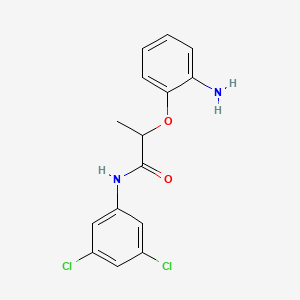
![N,N-dimethyl-1-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B7843404.png)
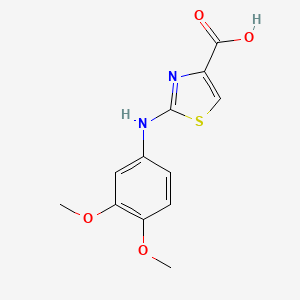
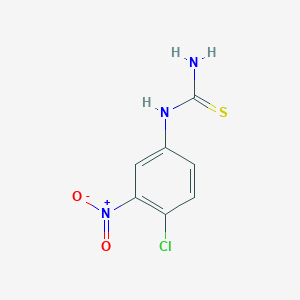
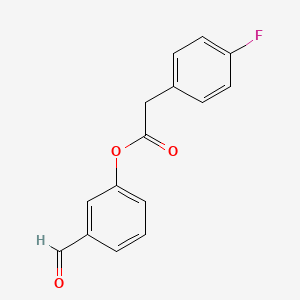
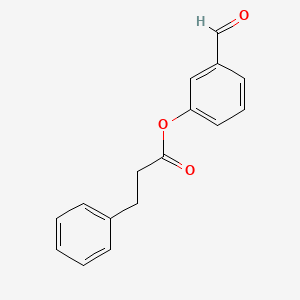
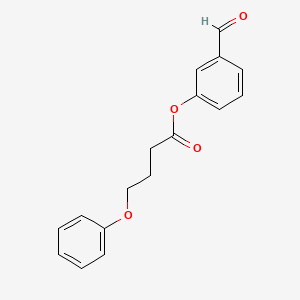
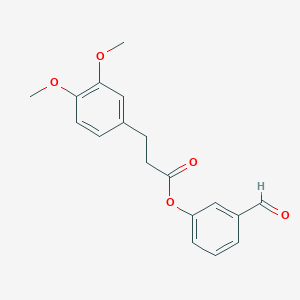
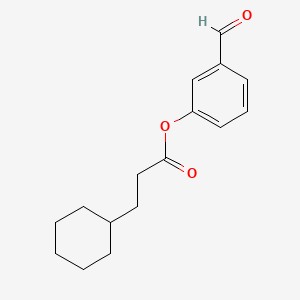
![3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one](/img/structure/B7843467.png)
